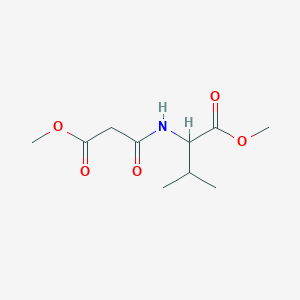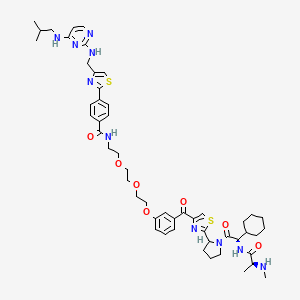
Sniper(tacc3)-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNIPER(TACC3)-11 is a novel small molecule designed to target and degrade the spindle regulatory protein transforming acidic coiled-coil-3 (TACC3). This compound has shown promise in the treatment of various cancers by reducing the levels of TACC3, which is often overexpressed in cancer cells .
Preparation Methods
The synthesis of SNIPER(TACC3)-11 involves the design and assembly of a hybrid molecule consisting of three parts: a ligand for the target protein TACC3, a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), and a linker connecting these two ligands . The synthetic route typically involves the following steps:
Synthesis of the TACC3 ligand: This step involves the preparation of a small molecule that specifically binds to TACC3.
Synthesis of the cIAP1 ligand: This step involves the preparation of a small molecule that specifically binds to cIAP1.
Linker synthesis and assembly: The two ligands are connected via a linker, forming the final hybrid molecule this compound.
The reaction conditions for these steps vary depending on the specific ligands and linker used. Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and stability of the final product .
Chemical Reactions Analysis
SNIPER(TACC3)-11 primarily undergoes reactions related to its mechanism of action, which involves the ubiquitin-proteasome pathway . The key reactions include:
Poly-ubiquitylation: This compound induces the poly-ubiquitylation of TACC3, marking it for degradation by the proteasome.
Proteasomal degradation: The poly-ubiquitylated TACC3 is recognized and degraded by the proteasome, reducing the levels of TACC3 in cells.
Common reagents and conditions used in these reactions include ubiquitin, ubiquitin ligases, and the proteasome complex. The major product formed from these reactions is the degraded fragments of TACC3 .
Scientific Research Applications
SNIPER(TACC3)-11 has several scientific research applications, particularly in the field of oncology :
Cancer treatment: By targeting and degrading TACC3, this compound can induce cancer cell death, making it a promising therapeutic agent for cancers characterized by high levels of TACC3 expression
Study of protein degradation pathways: This compound serves as a tool for studying the ubiquitin-proteasome pathway and the role of TACC3 in cellular processes.
Drug development: The design and synthesis of this compound provide insights into the development of other small molecules targeting different proteins involved in diseases.
Mechanism of Action
The mechanism of action of SNIPER(TACC3)-11 involves the following steps :
Binding to TACC3 and cIAP1: this compound binds to both TACC3 and cIAP1, bringing them into close proximity.
Poly-ubiquitylation of TACC3: The binding of this compound facilitates the poly-ubiquitylation of TACC3 by cIAP1, marking TACC3 for degradation.
Proteasomal degradation: The poly-ubiquitylated TACC3 is recognized and degraded by the proteasome, leading to a reduction in TACC3 levels and subsequent cancer cell death
Comparison with Similar Compounds
. Similar compounds include:
SNIPER(TACC3)-1: Another small molecule targeting TACC3 for degradation via the ubiquitin-proteasome pathway.
SNIPER(TACC3)-2: A similar compound with a slightly different structure and mechanism of action.
The uniqueness of SNIPER(TACC3)-11 lies in its specific design to target both TACC3 and cIAP1, facilitating the selective degradation of TACC3 and inducing cancer cell death .
Properties
Molecular Formula |
C51H66N10O7S2 |
|---|---|
Molecular Weight |
995.3 g/mol |
IUPAC Name |
N-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C51H66N10O7S2/c1-33(2)29-55-43-19-20-54-51(59-43)56-30-39-31-69-48(57-39)37-17-15-36(16-18-37)47(64)53-21-23-66-24-25-67-26-27-68-40-13-8-12-38(28-40)45(62)41-32-70-49(58-41)42-14-9-22-61(42)50(65)44(35-10-6-5-7-11-35)60-46(63)34(3)52-4/h8,12-13,15-20,28,31-35,42,44,52H,5-7,9-11,14,21-27,29-30H2,1-4H3,(H,53,64)(H,60,63)(H2,54,55,56,59)/t34-,42-,44-/m0/s1 |
InChI Key |
CTMIQTSKAZXRFZ-YSQZVTEJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5=CC=C(C=C5)C6=NC(=CS6)CNC7=NC=CC(=N7)NCC(C)C)NC |
Canonical SMILES |
CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-fluoro-3'-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonyl]amino}-4'-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl][1,1'-biphenyl]-3-carbonyl)glycyl-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}-L-prolinamide](/img/structure/B10831991.png)
![Propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate](/img/structure/B10831996.png)
![N-[1-[(2S,3S,4S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832007.png)
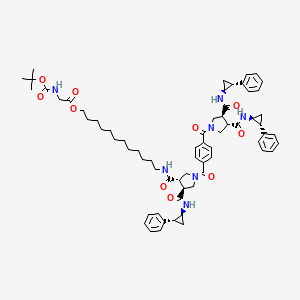
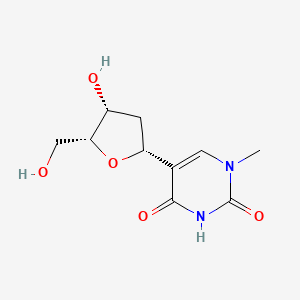
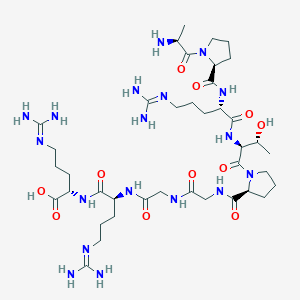
![1-[3-[[2-[3-(Benzenesulfonamido)phenyl]-2-hydroxyethyl]amino]-3-methylbutyl]indole-5-carboxylic acid](/img/structure/B10832030.png)
![(9-Acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832032.png)
![(2R,3R,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10832040.png)
![2-chloro-4-[(3S)-8-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindol-6-yl]methyl]piperidine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B10832046.png)
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832051.png)
